
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two ethyl groups attached to the phenyl ring and two nitro groups attached to the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2,6-diethylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-diethylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide has been investigated for its anticancer properties. Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, research has shown that it induces apoptosis in human breast cancer cells through the activation of specific signaling pathways .
2. Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in cancer progression. Its mechanism involves binding to the active site of target enzymes, thereby hindering their function. This characteristic makes it a candidate for further development as a therapeutic agent against tumors .
Environmental Science Applications
1. Soil Remediation
this compound has been studied for its potential in soil remediation processes. Its ability to degrade pollutants in contaminated soils has been documented, suggesting that it may serve as a bioremediation agent .
2. Pesticide Development
The compound's structural properties allow it to be evaluated as a potential pesticide. Its effectiveness against specific pests has been tested, showing promising results in controlling agricultural pests without harming beneficial insects .
Agricultural Research Applications
1. Crop Protection
In agricultural settings, this compound can be utilized to develop new crop protection strategies. Research indicates that it can enhance plant resistance to certain pathogens when applied as a foliar treatment .
2. Yield Improvement
Field trials have demonstrated that the application of this compound can lead to increased crop yields by improving plant health and resilience against environmental stressors. This effect is attributed to its role in enhancing nutrient uptake and metabolic processes within plants .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups play a crucial role in the compound’s reactivity, influencing its ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
- N-(2,6-diethylphenyl)-2-chloroacetamide
- N-(2,6-diethylphenyl)-N-(hydroxymethyl)formamide
- N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide
Comparison: N-(2,6-diethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to similar compounds. The nitro groups make it more susceptible to reduction and substitution reactions, providing a broader range of chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable tool in scientific research.
Biological Activity
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of insect repellent and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C15H16N4O4
- Molecular Weight : 304.31 g/mol
- Functional Groups : Amide, nitro groups, and ethyl-substituted phenyl.
Insecticidal Properties
Research has indicated that this compound exhibits significant insecticidal activity. In a comparative study involving various compounds, it was noted that this compound showed notable toxicity against Aedes aegypti larvae:
- LC50 (24h) : 1940 nM for Aedes aegypti larvae .
- Mechanism of Action : The compound likely interferes with the nervous system of insects, possibly by inhibiting acetylcholinesterase or interacting with specific receptors .
Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain pests effectively.
- Field Studies : Application in real-world settings has demonstrated its effectiveness as an insect repellent when used in treated fabrics .
Case Study 1: Efficacy Against Mosquito Larvae
In a controlled study assessing various insecticides, this compound was found to be one of the most effective compounds against mosquito larvae. The study involved:
- Test Organism : Aedes aegypti
- Concentration Levels : Various concentrations were tested to establish a dose-response relationship.
- Results : The compound exhibited a significant reduction in larval survival rates at lower concentrations compared to standard insecticides like DEET.
Case Study 2: Anti-inflammatory Potential
A related study explored the anti-inflammatory properties of structurally similar compounds. Although direct studies on this compound are scarce, findings suggest that:
- Compounds with similar nitro-substituted benzamides showed promising results in inhibiting inflammatory markers in vitro.
- Further research is warranted to explore the specific pathways influenced by this compound.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,6-diethylphenyl)-3,5-dinitrobenzamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Begin with nitro-functionalization of benzamide precursors via electrophilic aromatic substitution. Use controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of diethylphenyl byproducts. Monitor intermediates using TLC and characterize final products via melting point analysis and NMR .
Q. How can HPLC and spectroscopic techniques be employed to ensure structural integrity and purity of the compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to resolve impurities. Calibrate with a reference standard .
- Spectroscopy : Confirm nitro group presence via FT-IR (asymmetric NO₂ stretch ~1520 cm⁻¹). Validate molecular structure using ¹H/¹³C NMR, focusing on aromatic proton splitting patterns and diethyl group integration .
Q. What stability considerations are critical for storing this compound under varying conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV, 365 nm) for 30 days. Monitor degradation via HPLC and identify breakdown products (e.g., nitro-reduced analogs) using LC-MS. Store in amber vials at –20°C under inert gas to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How does the substitution pattern (e.g., diethyl vs. dimethyl groups) influence bioactivity and molecular interactions?
- Methodology : Compare crystallographic data (X-ray diffraction) of this compound with analogs (e.g., N-(2,6-dimethylphenyl) derivatives). Analyze dihedral angles and hydrogen-bonding networks to correlate steric effects with binding affinity to biological targets (e.g., mycobacterial enzymes) .
Q. What experimental strategies elucidate the mechanism of action against mycobacterial targets?
- Methodology :
- Enzyme assays : Test inhibition of InhA (enoyl-ACP reductase) using spectrophotometric NADH depletion assays.
- Resistance studies : Generate M. tuberculosis mutants via serial passaging under sublethal compound concentrations. Sequence resistant strains to identify mutations in target genes .
Q. How can contradictory bioactivity data across studies be systematically analyzed?
- Methodology : Perform meta-analysis of published IC₅₀/MIC values, adjusting for variables like bacterial strain (e.g., H37Rv vs. clinical isolates) and assay conditions (e.g., broth microdilution vs. agar dilution). Use statistical tools (e.g., ANOVA) to identify confounding factors .
Q. What methodologies assess environmental degradation pathways and metabolite identification?
- Methodology : Simulate soil and aqueous degradation using OECD guidelines. Employ LC-QTOF-MS to detect nitro group reduction products (e.g., amine derivatives) and quantify half-lives. Validate metabolites via synthetic standards .
Q. How can crystallographic data inform the design of derivatives with enhanced solubility or potency?
- Methodology : Use Cambridge Structural Database (CSD) software to analyze packing motifs and identify substituents (e.g., polar groups) that disrupt crystal lattice energy, improving solubility. Validate predictions via LogP measurements and dissolution testing .
Q. What in silico approaches predict structure-activity relationships (SAR) for novel derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against mycobacterial targets using nitrobenzamide scaffolds. Apply QSAR models (e.g., CoMFA) to optimize substituent electronic profiles (Hammett σ values) for enhanced activity .
Q. How can selectivity be optimized to minimize off-target effects in biological systems?
Properties
CAS No. |
33581-01-0 |
---|---|
Molecular Formula |
C17H17N3O5 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-3-11-6-5-7-12(4-2)16(11)18-17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h5-10H,3-4H2,1-2H3,(H,18,21) |
InChI Key |
KLVKOTOSOWBSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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